

4-iodo-1-methyl-1H-pyrazol-3-amine molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-iodo-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1287336

[Get Quote](#)

An In-Depth Technical Guide to 4-iodo-1-methyl-1H-pyrazol-3-amine

This guide provides a comprehensive overview of the chemical properties, characterization, and potential applications of **4-iodo-1-methyl-1H-pyrazol-3-amine**, with a focus on its molecular weight and related analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties

The fundamental identifying characteristic of a molecule is its molecular weight, derived from its elemental composition.

Molecular Formula

The molecular formula for **4-iodo-1-methyl-1H-pyrazol-3-amine** is determined to be $C_4H_6IN_3$. This is based on the structure of a 1-methyl-1H-pyrazol-3-amine ($C_4H_7N_3$)[1][2] with the substitution of a hydrogen atom at the 4-position of the pyrazole ring with an iodine atom.

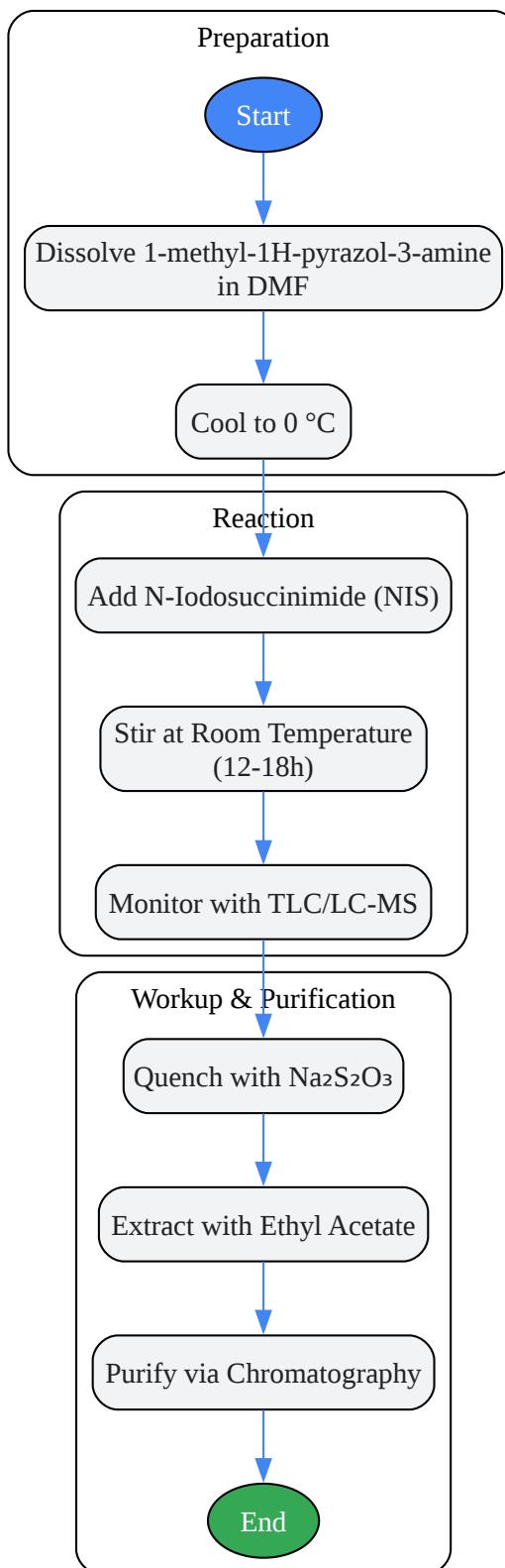
Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the standard atomic weights of Carbon, Hydrogen, Iodine, and Nitrogen.[3][4][5]

Element	Symbol	Count	Atomic Weight (amu)	Total Weight (amu)
Carbon	C	4	12.011	48.044
Hydrogen	H	6	1.008	6.048
Iodine	I	1	126.904	126.904
Nitrogen	N	3	14.007	42.021
Total		223.017		

The calculated molecular weight of **4-iodo-1-methyl-1H-pyrazol-3-amine** is 223.017 g/mol .

Experimental Protocols


The synthesis and characterization of **4-iodo-1-methyl-1H-pyrazol-3-amine** would typically follow established organic chemistry methodologies. The following are representative protocols.

Synthesis Protocol: Iodination of 1-methyl-1H-pyrazol-3-amine

This protocol describes a potential method for the synthesis of the title compound.

- **Dissolution:** Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
- **Addition of Iodinating Agent:** Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution portion-wise at 0 °C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-18 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

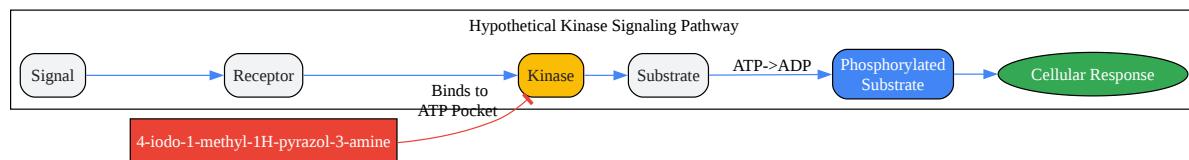
- Extraction: Extract the product with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.

[Click to download full resolution via product page](#)

A potential workflow for the synthesis of **4-iodo-1-methyl-1H-pyrazol-3-amine**.

Characterization Protocol: Mass Spectrometry

Mass spectrometry is a key analytical technique to confirm the molecular weight of a synthesized compound.


- **Sample Preparation:** Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule.
- **Mass Analysis:** The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of each ion at a specific m/z.
- **Data Analysis:** The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$ at approximately m/z 224.025.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed to modulate the activity of protein kinases. While the specific biological activity of **4-iodo-1-methyl-1H-pyrazol-3-amine** is not established, it can be hypothesized to interact with kinase signaling pathways.

Hypothetical Kinase Inhibition Pathway

Many pyrazole-containing drugs function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of a kinase, preventing the phosphorylation of downstream substrate proteins and thereby inhibiting the signaling cascade.

[Click to download full resolution via product page](#)

Inhibition of a generic kinase pathway by a hypothetical pyrazole inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-pyrazol-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 5. Iodine | I (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-iodo-1-methyl-1H-pyrazol-3-amine molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1287336#4-iodo-1-methyl-1h-pyrazol-3-amine-molecular-weight\]](https://www.benchchem.com/product/b1287336#4-iodo-1-methyl-1h-pyrazol-3-amine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com